

Physical and chemical properties of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

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Compound of Interest

Compound Name: (S)-2-Amino-3,3-dimethylbutanoic acid-d6

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In-Depth Technical Guide: (S)-2-Amino-3,3-dimethylbutanoic acid-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analog of the non-proteinogenic amino acid L-tert-leucine, serves as a valuable tool in various scientific disciplines, particularly in drug discovery and metabolic research. Its resistance to metabolic degradation at the labeled positions makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a tracer for metabolic flux studies. This guide provides a comprehensive overview of the known physical and chemical properties of **(S)-2-Amino-3,3-dimethylbutanoic acid-d6**, alongside inferred experimental protocols for its use and analysis.

Introduction

(S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine, is a chiral, non-proteinogenic α -amino acid. Its deuterated isotopologue, **(S)-2-Amino-3,3-dimethylbutanoic acid-d6**, incorporates six deuterium atoms. This isotopic labeling provides a significant mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties. This characteristic is pivotal for its

application as an internal standard in pharmacokinetic studies and as a tracer in metabolic research to elucidate biochemical pathways. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also impart altered metabolic stability, a phenomenon known as the kinetic isotope effect, which is of significant interest in drug development.^[1]

Physicochemical Properties

Precise experimental data for the physical properties of **(S)-2-Amino-3,3-dimethylbutanoic acid-d6** are not readily available in the public domain. However, the properties can be reasonably inferred from its non-deuterated analog, (S)-2-Amino-3,3-dimethylbutanoic acid. The primary difference will be in the molecular weight due to the presence of six deuterium atoms.

Table 1: Physical and Chemical Properties

Property	(S)-2-Amino-3,3-dimethylbutanoic acid-d6	(S)-2-Amino-3,3-dimethylbutanoic acid (non-deuterated)
Molecular Formula	C ₈ H ₁₁ D ₆ NO ₂	C ₆ H ₁₃ NO ₂ ^{[2][3][4]}
Molecular Weight	165.26 g/mol ^[5]	131.17 g/mol ^{[2][3]}
Appearance	White to off-white solid (inferred)	White to off-white solid ^[2]
Melting Point	Not available	>300 °C ^[6]
Boiling Point	Not available	217.7 ± 23.0 °C (Predicted) ^[7]
Solubility	Not available	Water: 50 mg/mL (requires sonication) ^[2] ; 1 M HCl: 50 mg/mL ^[8] ; DMSO: 10 mM ^[9]
pKa	Not available	2.39 (Predicted) ^[6]
Storage	Store at -20°C for long-term stability (inferred from non-deuterated form)	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) ^[2]

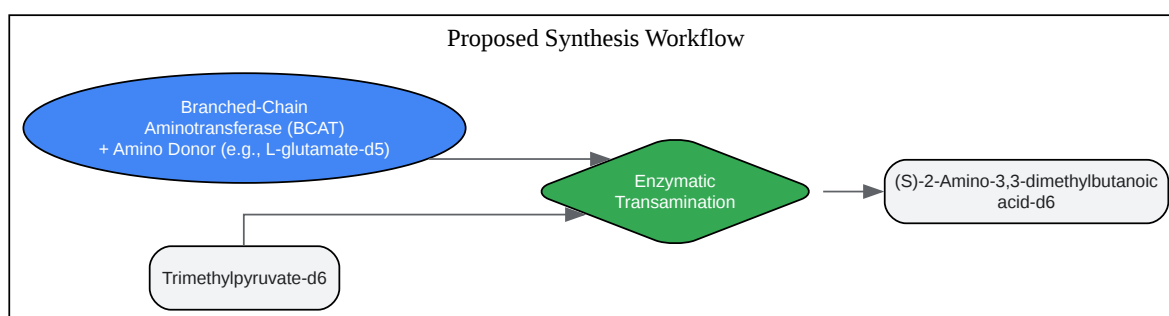
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(S)-2-Amino-3,3-dimethylbutanoic acid-d6** are not explicitly published. However, based on general methods for the deuteration and analysis of amino acids, the following workflows can be proposed.

Synthesis

The synthesis of deuterated amino acids can be achieved through various methods, including catalytic exchange reactions or enzymatic synthesis.

A plausible synthetic route for **(S)-2-Amino-3,3-dimethylbutanoic acid-d6** could involve the asymmetric synthesis from a deuterated precursor. For instance, an enzymatic transamination of a deuterated keto-acid precursor, trimethylpyruvate-d6, using a branched-chain aminotransferase (BCAT) could yield the desired product with high stereoselectivity.[9]

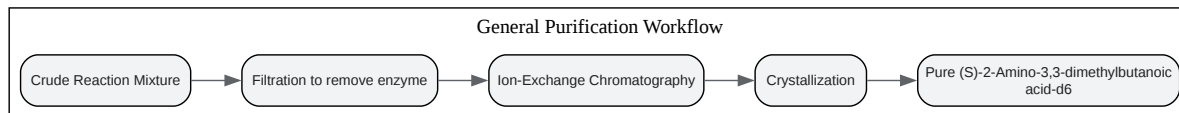


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Caption: Proposed enzymatic synthesis workflow for **(S)-2-Amino-3,3-dimethylbutanoic acid-d6**.

Purification

Purification of the final product would likely involve standard techniques for amino acid purification.



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Caption: A general workflow for the purification of amino acids.

Analytical Methods

The identity, purity, and isotopic enrichment of **(S)-2-Amino-3,3-dimethylbutanoic acid-d6** would be confirmed using a combination of analytical techniques.

3.3.1. Mass Spectrometry (MS)

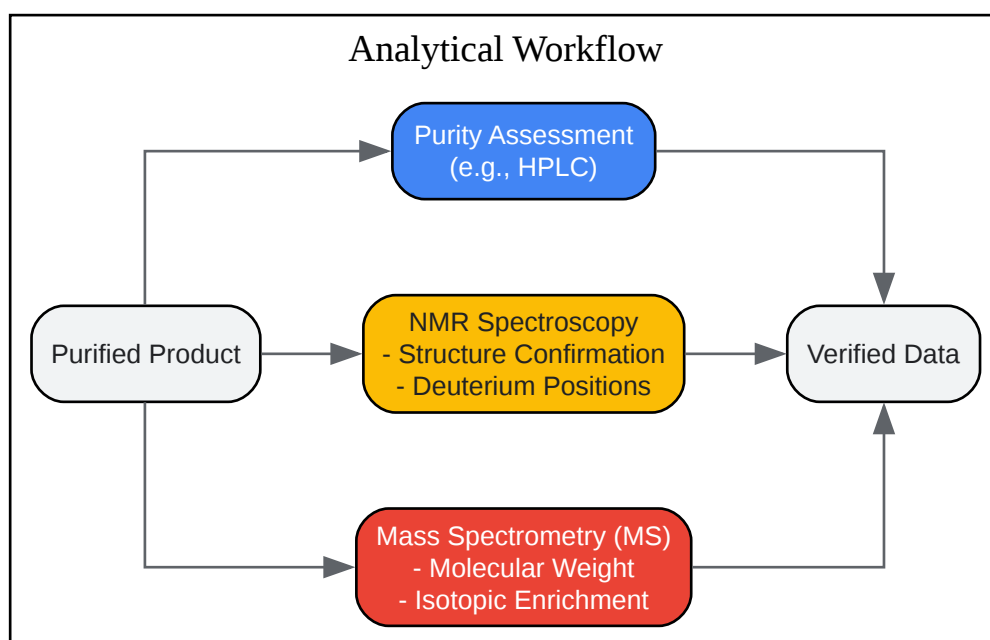
Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of the deuterated compound.

- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
 - Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire the mass spectrum in positive ion mode.
 - Observe the $[M+H]^+$ ion at m/z 166.29, confirming the incorporation of six deuterium atoms.
 - Assess isotopic purity by examining the distribution of isotopic peaks.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.

- ^1H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog due to the absence of protons at the labeled positions.
- ^2H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.
- ^{13}C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbon skeleton, with potential coupling to deuterium.



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Caption: A typical analytical workflow for the characterization of a stable isotope-labeled compound.

Applications in Research

The primary application of **(S)-2-Amino-3,3-dimethylbutanoic acid-d6** is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices such as plasma, urine, and tissue homogenates. Its identical chemical behavior and distinct

mass allow for correction of sample loss during preparation and variations in instrument response.

Furthermore, its use as a metabolic tracer can help in delineating metabolic pathways. By introducing the labeled compound into a biological system, researchers can track the incorporation of the deuterated backbone into various metabolites, providing insights into metabolic flux and enzyme kinetics.

Signaling Pathways

There is currently no specific information available in the scientific literature linking (S)-2-Amino-3,3-dimethylbutanoic acid or its deuterated form to specific signaling pathways. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation and its direct role in cellular signaling is not established.

Conclusion

(S)-2-Amino-3,3-dimethylbutanoic acid-d6 is a crucial tool for modern biomedical and pharmaceutical research. While specific experimental data for the deuterated compound remains limited, its properties and applications can be reliably inferred from its non-deuterated analog and the general principles of stable isotope labeling. This guide provides a foundational understanding for researchers and professionals working with this and similar deuterated compounds, highlighting its utility in enhancing the precision and depth of experimental outcomes. Further research is warranted to fully characterize the physicochemical properties and to develop and publish standardized protocols for its synthesis and use.

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